2-(Allylamino)thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylamino)thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)thiazol-4-ol typically involves the reaction of 1-allylthiourea with chlorooxoesters or haloesters under various conditions. These reactions are often performed in methanol in either an alkaline or neutral environment. The condensation of 1-allylthiourea with chlorooxoesters proceeds via an acetal intermediate, leading to the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Allylamino)thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Wissenschaftliche Forschungsanwendungen
2-(Allylamino)thiazol-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Allylamino)thiazol-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which regulates glucocorticoid action. This inhibition is a viable therapeutic strategy for treating conditions like type 2 diabetes and metabolic syndrome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Allylaminodihydrothiazole: Similar in structure but contains a dihydrothiazole ring.
Thiazole Derivatives: Compounds like biovitrum BVT-2733 and amgen 2922, which are inhibitors of 11β-hydroxysteroid dehydrogenase type 1
Uniqueness
2-(Allylamino)thiazol-4-ol is unique due to its specific substitution pattern and the presence of the allylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C6H8N2OS |
---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
2-(prop-2-enylamino)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C6H8N2OS/c1-2-3-7-6-8-5(9)4-10-6/h2,4,9H,1,3H2,(H,7,8) |
InChI-Schlüssel |
QFBQEGAFCDGVJX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NC(=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.